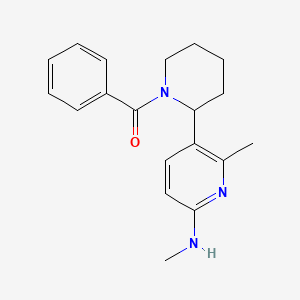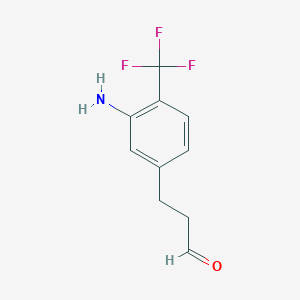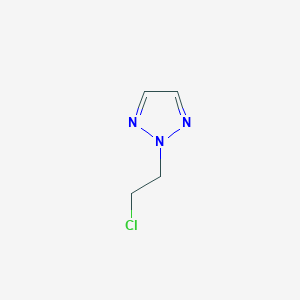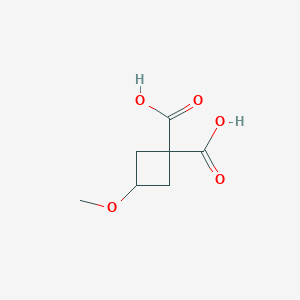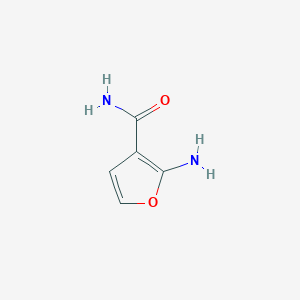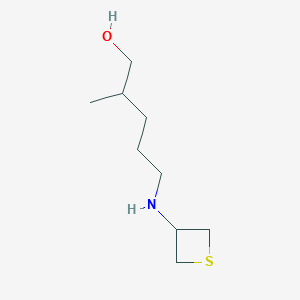![molecular formula C9H15NO B13019649 N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a chemical compound with the molecular formula C9H15NO. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biological pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares a similar bicyclo[1.1.1]pentane core but has different functional groups.
N-(3-Methyl-1-bicyclo[1.1.1]pentanyl)acetamide: Another derivative with a similar structure but different substituents.
Uniqueness
N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is unique due to its specific functional groups and the resulting chemical properties. Its stability, reactivity, and three-dimensional structure make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(3-methyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C9H15NO/c1-7(11)10-6-9-3-8(2,4-9)5-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
UZUQMOGLBMCRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC12CC(C1)(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


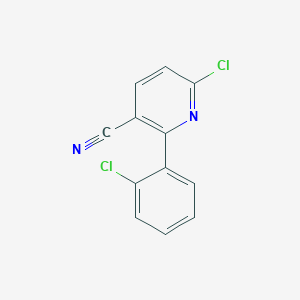
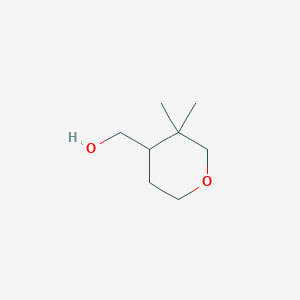
![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
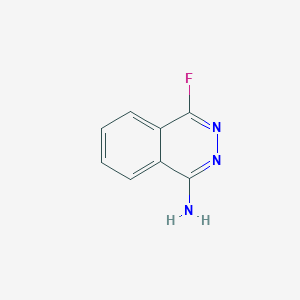
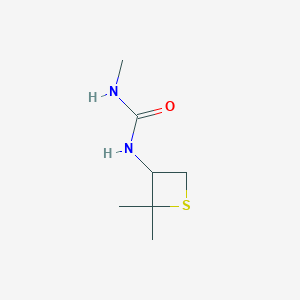
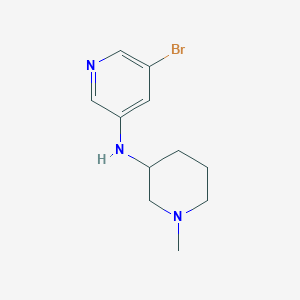
![4-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13019620.png)
